5-acetyl-6-methyl-3-[4-(4-phenyl-1H-pyrazol-5-yl)piperidine-1-carbonyl]-1H-pyridin-2-one
Description
5-acetyl-6-methyl-3-[4-(4-phenyl-1H-pyrazol-5-yl)piperidine-1-carbonyl]-1H-pyridin-2-one is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a pyridinone core, a piperidine ring, and a pyrazole moiety
Properties
IUPAC Name |
5-acetyl-6-methyl-3-[4-(4-phenyl-1H-pyrazol-5-yl)piperidine-1-carbonyl]-1H-pyridin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O3/c1-14-18(15(2)28)12-19(22(29)25-14)23(30)27-10-8-17(9-11-27)21-20(13-24-26-21)16-6-4-3-5-7-16/h3-7,12-13,17H,8-11H2,1-2H3,(H,24,26)(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZGQYJANCCMLDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C(=O)N1)C(=O)N2CCC(CC2)C3=C(C=NN3)C4=CC=CC=C4)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 5-acetyl-6-methyl-3-[4-(4-phenyl-1H-pyrazol-5-yl)piperidine-1-carbonyl]-1H-pyridin-2-one can be achieved through a multi-step process involving several key reactions. One efficient synthetic route involves the use of a one-pot three-component synthesis. This method typically employs calcium chloride (CaCl₂) in refluxing ethanol (EtOH) as a catalyst . The starting materials include an aldehyde, a β-dicarbonyl compound, and a urea or thiourea. The reaction proceeds through a multicomponent condensation, leading to the formation of the desired pyridinone derivative .
Chemical Reactions Analysis
5-acetyl-6-methyl-3-[4-(4-phenyl-1H-pyrazol-5-yl)piperidine-1-carbonyl]-1H-pyridin-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include hydroxylamine, hydrazine hydrate, and thiosemicarbazide . For instance, the treatment of the 5-acetyl derivative with hydroxylamine or hydrazine hydrate leads to the formation of fused isoxazolo and pyrazolo derivatives . These reactions are typically carried out under reflux conditions in ethanol, and the major products formed include pyrazolyl, isoxazolyl, and pyrimidinyl derivatives .
Scientific Research Applications
This compound has shown potential in various scientific research applications. In medicinal chemistry, it has been evaluated for its antibacterial and antifungal activities against various strains of bacteria and fungi . Additionally, some derivatives of this compound have demonstrated anti-inflammatory activity in animal models .
Mechanism of Action
The mechanism of action of 5-acetyl-6-methyl-3-[4-(4-phenyl-1H-pyrazol-5-yl)piperidine-1-carbonyl]-1H-pyridin-2-one involves its interaction with specific molecular targets and pathways. The compound’s pyrazole moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity . This inhibition can lead to the suppression of inflammatory responses and the inhibition of microbial growth. The exact molecular targets and pathways involved may vary depending on the specific derivative and its application .
Comparison with Similar Compounds
5-acetyl-6-methyl-3-[4-(4-phenyl-1H-pyrazol-5-yl)piperidine-1-carbonyl]-1H-pyridin-2-one can be compared to other similar compounds, such as 5-acetyl-6-methyl-4-(2-phenylvinyl)-3,4-dihydro-2(1H)-pyrimidinone . While both compounds share a pyridinone or pyrimidinone core, the presence of different substituents, such as the pyrazole moiety in the former, contributes to their unique chemical properties and biological activities. The pyrazole-containing compound is particularly notable for its potential antimicrobial and anti-inflammatory activities .
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